molecular formula C24H22N2O2S5 B11643522 5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B11643522
M. Wt: 530.8 g/mol
InChI Key: CKSQTAOXWQRMGK-UHFFFAOYSA-N
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Description

The compound 5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic molecule that belongs to the class of heterocyclic compounds It features a benzothiazole moiety, a dithioloquinoline core, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Thioacetylation: The benzothiazole derivative is then reacted with thioacetic acid to introduce the thioacetyl group.

    Formation of the Dithioloquinoline Core: The dithioloquinoline core is synthesized by reacting 2-chloro-3-formylquinoline with a suitable dithiol under acidic conditions.

    Final Coupling: The benzothiazole thioacetyl derivative is coupled with the dithioloquinoline core under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the benzothiazole ring, potentially yielding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Antimicrobial Agents: The benzothiazole moiety is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, which could be useful in studying enzyme mechanisms or developing enzyme-targeted therapies.

Medicine

    Anticancer Agents: The compound’s ability to interact with DNA and proteins suggests potential as an anticancer agent.

    Anti-inflammatory Agents: Its structure may allow it to modulate inflammatory pathways, providing a basis for anti-inflammatory drug development.

Industry

    Dyes and Pigments: The compound’s chromophoric properties make it suitable for use in dyes and pigments.

    Sensors: Its ability to interact with various analytes can be harnessed in the development of chemical sensors.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Molecular Targets: It can bind to DNA, proteins, and enzymes, altering their function.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethoxy-1,3-benzothiazole-2-thiol
  • 4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline

Uniqueness

  • Structural Complexity : The combination of benzothiazole, dithioloquinoline, and various functional groups makes it structurally unique.
  • Versatility : Its ability to participate in diverse chemical reactions and its potential applications in multiple fields highlight its versatility.

Properties

Molecular Formula

C24H22N2O2S5

Molecular Weight

530.8 g/mol

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C24H22N2O2S5/c1-5-28-14-7-8-16-18(11-14)31-23(25-16)30-12-19(27)26-17-9-6-13(2)10-15(17)20-21(24(26,3)4)32-33-22(20)29/h6-11H,5,12H2,1-4H3

InChI Key

CKSQTAOXWQRMGK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3C4=C(C=C(C=C4)C)C5=C(C3(C)C)SSC5=S

Origin of Product

United States

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